
Isopentenyl methylenediphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopentenyl methylenediphosphonate (IDP) is a chemical compound that has been extensively studied in the field of biochemistry. IDP is a precursor to isoprenoids, a group of compounds that play an important role in various biological processes, including cell signaling, membrane structure, and energy metabolism. In Synthesis Method: IDP can be synthesized by several methods, including the condensation of isopentenyl pyrophosphate (IPP) with formaldehyde and the reaction of dimethylallyl pyrophosphate (DMAPP) with formaldehyde. The former method is more commonly used in the laboratory setting and involves the use of a strong acid catalyst. The latter method is less commonly used but has been shown to be more efficient in producing IDP. Scientific Research Application: IDP has been extensively studied in the field of biochemistry due to its role as a precursor to isoprenoids. Isoprenoids are a diverse group of compounds that play important roles in various biological processes, including cell signaling, membrane structure, and energy metabolism. IDP has been used as a substrate for the study of enzymes involved in the biosynthesis of isoprenoids, including isopentenyl diphosphate isomerase and farnesyl diphosphate synthase. Mechanism of Action: IDP is a substrate for the biosynthesis of isoprenoids, which are synthesized through a series of enzymatic reactions. IDP is converted to dimethylallyl diphosphate (DMADP) through the action of isopentenyl diphosphate isomerase. DMADP is then converted to geranyl diphosphate (GPP) and farnesyl diphosphate (FPP) through the action of geranyl diphosphate synthase and farnesyl diphosphate synthase, respectively. These compounds are then used as precursors for the biosynthesis of various isoprenoids. Biochemical and Physiological Effects: IDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, IDP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Advantages and Limitations for Lab Experiments: IDP has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective substrate for the study of isoprenoid biosynthesis. Additionally, IDP is stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of IDP in lab experiments. It is highly reactive and can easily form adducts with other compounds, which can interfere with the study of isoprenoid biosynthesis. Additionally, the synthesis of IDP can be challenging and requires the use of hazardous chemicals. Future Directions: There are several future directions for research involving IDP. One area of research could be the development of new synthesis methods for IDP that are more efficient and less hazardous. Another area of research could be the study of the role of isoprenoids in various biological processes, including cell signaling, membrane structure, and energy metabolism. Additionally, the potential therapeutic applications of IDP and other isoprenoids could be explored further, particularly in the areas of cancer treatment and neuroprotection. In conclusion, IDP is a chemical compound that has been extensively studied in the field of biochemistry due to its role as a precursor to isoprenoids. It can be synthesized by several methods and has various scientific research applications, including the study of enzymes involved in the biosynthesis of isoprenoids. IDP has several biochemical and physiological effects and has advantages and limitations for use in lab experiments. There are several future directions for research involving IDP, including the development of new synthesis methods and the study of the role of isoprenoids in various biological processes.
特性
CAS番号 |
118447-96-4 |
|---|---|
分子式 |
C6H14O6P2 |
分子量 |
244.12 g/mol |
IUPAC名 |
[hydroxy(3-methylbut-3-enoxy)phosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C6H14O6P2/c1-6(2)3-4-12-14(10,11)5-13(7,8)9/h1,3-5H2,2H3,(H,10,11)(H2,7,8,9) |
InChIキー |
OYYYPYWQLRODNN-UHFFFAOYSA-N |
SMILES |
CC(=C)CCOP(=O)(CP(=O)(O)O)O |
正規SMILES |
CC(=C)CCOP(=O)(CP(=O)(O)O)O |
その他のCAS番号 |
118447-96-4 |
同義語 |
IPCP isopentenyl methylenediphosphonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B55709.png)
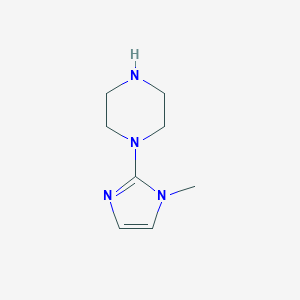
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
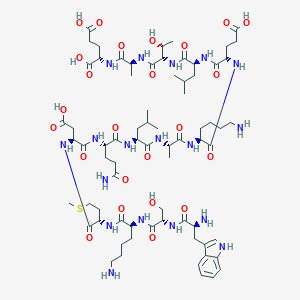
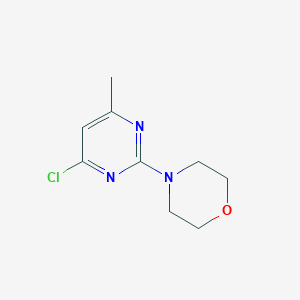

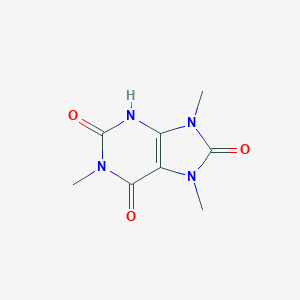
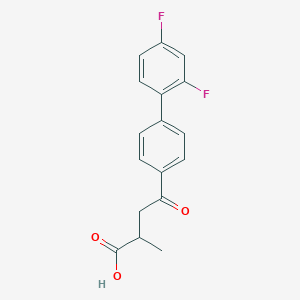
![(2R)-3-[[(2R)-2-carboxy-2-(1,3-dioxoisoindol-2-yl)ethyl]disulfanyl]-2-(1,3-dioxoisoindol-2-yl)propanoic acid](/img/structure/B55730.png)
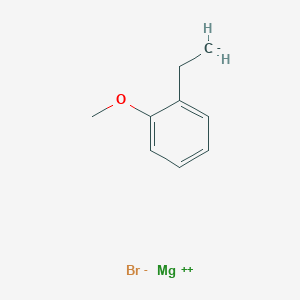

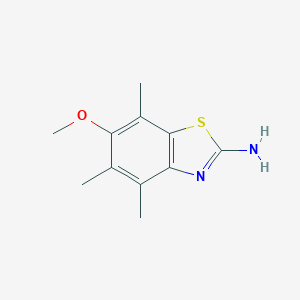

![2-Methoxy-2-methyl-1-oxa-3,4-diazaspiro[4.4]non-3-ene](/img/structure/B55744.png)